Ethyl 4-hydroxy-4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate

CAS No.: 173943-92-5

Cat. No.: VC2215938

Molecular Formula: C16H23NO4

Molecular Weight: 293.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 173943-92-5 |

|---|---|

| Molecular Formula | C16H23NO4 |

| Molecular Weight | 293.36 g/mol |

| IUPAC Name | ethyl 4-hydroxy-4-[2-(2-hydroxyethyl)phenyl]piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C16H23NO4/c1-2-21-15(19)17-10-8-16(20,9-11-17)14-6-4-3-5-13(14)7-12-18/h3-6,18,20H,2,7-12H2,1H3 |

| Standard InChI Key | SRDFYDCDZHTOIY-UHFFFAOYSA-N |

| SMILES | CCOC(=O)N1CCC(CC1)(C2=CC=CC=C2CCO)O |

| Canonical SMILES | CCOC(=O)N1CCC(CC1)(C2=CC=CC=C2CCO)O |

Introduction

The compound is accurately identified through several standardized chemical identifiers. These identification systems allow for precise reference and database indexing across chemical research platforms. Table 1 provides the essential identifiers for this compound.

Table 1: Chemical Identifiers of Ethyl 4-hydroxy-4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate

| Identifier Type | Value |

|---|---|

| CAS Number | 173943-92-5 |

| IUPAC Name | ethyl 4-hydroxy-4-[2-(2-hydroxyethyl)phenyl]piperidine-1-carboxylate |

| Molecular Formula | C₁₆H₂₃NO₄ |

| Standard InChI | InChI=1S/C16H23NO4/c1-2-21-15(19)17-10-8-16(20,9-11-17)14-6-4-3-5-13(14)7-12-18/h3-6,18,20H,2,7-12H2,1H3 |

| Standard InChIKey | SRDFYDCDZHTOIY-UHFFFAOYSA-N |

| SMILES | CCOC(=O)N1CCC(CC1)(C2=CC=CC=C2CCO)O |

| PubChem Compound ID | 10851269 |

Structural and Physical Properties

Molecular Structure

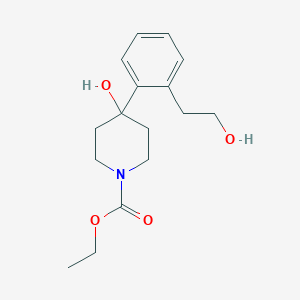

The molecular structure of Ethyl 4-hydroxy-4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate features a central piperidine ring with specific functional group attachments. The compound contains:

-

A piperidine ring with a hydroxyl group at position 4

-

A phenyl group attached to position 4 with a 2-hydroxyethyl substituent at the ortho position

-

An ethyl carboxylate group attached to the nitrogen at position 1

This structural arrangement contributes to the compound's chemical behavior and potential pharmaceutical applications. The presence of multiple functional groups provides opportunities for various chemical interactions and modifications in synthesis pathways.

Physical Properties

The physical properties of Ethyl 4-hydroxy-4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate are critical for understanding its behavior in various chemical and biological systems. Table 2 summarizes the key physical properties of this compound.

Table 2: Physical Properties of Ethyl 4-hydroxy-4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate

| Property | Value |

|---|---|

| Molecular Weight | 293.36 g/mol |

| Physical State | Solid |

| Purity (Commercial) | 95+% |

| Canonical SMILES | CCOC(=O)N1CCC(CC1)(C2=CC=CC=C2CCO)O |

These physical properties are essential considerations for researchers working with this compound in laboratory settings, particularly for synthesis, purification, and formulation studies .

Chemical Synthesis and Production

Synthetic Pathways

The synthesis of Ethyl 4-hydroxy-4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate typically involves multi-step organic reactions. The general synthetic approach includes condensation reactions and esterification processes to construct the complex molecular framework with its specific functional group arrangement.

A typical synthetic route may involve:

-

Formation of the piperidine core structure

-

Introduction of the phenyl group at position 4

-

Hydroxylation reactions to incorporate the hydroxyl groups

-

Carboxylation of the nitrogen at position 1 with an ethyl group

The precise reaction conditions and catalysts used in these processes may vary depending on the specific synthetic approach and desired yield characteristics.

Manufacturing Considerations

Commercial production of Ethyl 4-hydroxy-4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate requires attention to purity standards and quality control. The compound is typically available in research-grade purity of 95% or higher, packaged in quantities suitable for laboratory research applications (e.g., 250mg units) .

Manufacturing processes must account for:

-

Reaction yield optimization

-

Purification techniques to achieve high purity

-

Stability during storage and transport

-

Quality control and analytical verification

These considerations are particularly important given the compound's potential applications in pharmaceutical research, where purity and consistency are critical factors.

Applications and Research Significance

Pharmaceutical Applications

Ethyl 4-hydroxy-4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate has significant potential in pharmaceutical research and development. Piperidine derivatives are known for their diverse pharmacological activities, making this compound of interest for drug discovery programs .

Potential pharmaceutical applications include:

-

Use as a synthetic intermediate in drug synthesis

-

Structure-activity relationship studies for novel therapeutic agents

-

Development of compounds with specific pharmacological targets

-

Exploration of novel chemical spaces in drug design

The compound's unique structure, with multiple functional groups, provides opportunities for chemical modifications that could lead to compounds with enhanced biological activities or improved pharmacokinetic properties.

Research and Development Uses

In addition to direct pharmaceutical applications, Ethyl 4-hydroxy-4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate serves important functions in chemical research settings:

-

As a reference standard for analytical chemistry

-

As a building block for complex molecule synthesis

-

In methodology development for organic synthesis

-

For structure-property relationship studies

Research institutions and chemical companies utilize this compound primarily for investigational purposes, with applications spanning both the pharmaceutical and broader chemical industries .

Comparative Analysis with Related Compounds

Structural Comparison with Similar Compounds

To better understand the unique properties of Ethyl 4-hydroxy-4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate, it is instructive to compare it with related compounds. A closely related analog is ethyl 4-hydroxy-4-phenylpiperidine-1-carboxylate (CAS: 16332-22-2), which lacks the 2-hydroxyethyl substituent on the phenyl ring .

Table 3: Comparison of Ethyl 4-hydroxy-4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate with Related Compound

| Property | Ethyl 4-hydroxy-4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate | Ethyl 4-hydroxy-4-phenylpiperidine-1-carboxylate |

|---|---|---|

| CAS Number | 173943-92-5 | 16332-22-2 |

| Molecular Formula | C₁₆H₂₃NO₄ | C₁₄H₁₉NO₃ |

| Molecular Weight | 293.36 g/mol | 249.31 g/mol |

| Structure Distinction | Contains 2-hydroxyethyl substituent on phenyl ring | Unsubstituted phenyl ring |

This structural difference results in distinct physical properties and potentially different biological activities, highlighting the importance of specific functional groups in determining compound behavior .

Physicochemical Property Comparison

The addition of the 2-hydroxyethyl group in Ethyl 4-hydroxy-4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate alters several key physicochemical properties compared to its unsubstituted analog:

-

Increased molecular weight (293.36 g/mol vs. 249.31 g/mol)

-

Potentially different solubility profiles due to the additional hydroxyl group

-

Altered lipophilicity and membrane permeability

-

Modified hydrogen bonding capacity

These differences in physicochemical properties can significantly impact the compound's behavior in biological systems, including absorption, distribution, metabolism, and excretion profiles in drug development contexts .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume